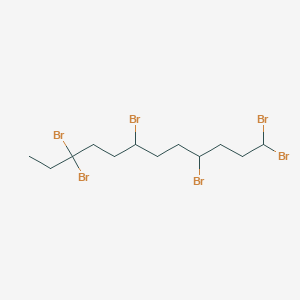

1,1,4,7,10,10-Hexabromododecane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexabromododecane is a brominated flame retardant widely used in various industrial applications. It is known for its effectiveness in reducing the flammability of materials, making it a valuable component in the production of plastics, textiles, and electronic equipment. Hexabromododecane is characterized by its high bromine content, which contributes to its flame-retardant properties .

Méthodes De Préparation

Hexabromododecane can be synthesized through several methods. One common synthetic route involves the bromination of dodecane. This process typically uses bromine as the brominating agent and is carried out under controlled conditions to ensure the desired level of bromination. The reaction is usually conducted in the presence of a solvent such as ethanol, which helps to dissolve the reactants and facilitate the reaction .

In industrial production, hexabromododecane is often produced by mixing ethanol with 1,5,9-cyclododecatriene and then adding bromine to the mixture. This method allows for the efficient production of hexabromododecane with high purity and yield. The resulting product is then recovered in the form of crystals or particles, which can be further processed for various applications .

Analyse Des Réactions Chimiques

Hexabromododecane undergoes several types of chemical reactions, including substitution and addition reactions. One notable reaction is the free-radical addition of hydrogen bromide to alkenes, which leads to the formation of brominated derivatives. This reaction is typically carried out under conditions that favor anti-Markovnikov addition, resulting in the desired brominated product .

Common reagents used in these reactions include hydrogen bromide and sulfuric acid, which facilitate the bromination process. The major products formed from these reactions are brominated alkanes, which can be further utilized in various industrial applications .

Applications De Recherche Scientifique

Hexabromododecane has a wide range of scientific research applications. In chemistry, it is used as a flame retardant additive in the production of polystyrene foams, which are commonly used for thermal insulation in buildings and other constructions . In biology and medicine, hexabromododecane is studied for its potential effects on human health and the environment. Research has shown that it can bioaccumulate and biomagnify in the food chain, leading to potential health concerns .

In industry, hexabromododecane is used in the manufacturing of textiles, electronic equipment, and automotive components. Its flame-retardant properties make it an essential component in ensuring the safety and durability of these products .

Mécanisme D'action

The mechanism of action of hexabromododecane involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to high temperatures, which then react with free radicals produced during combustion. This reaction helps to inhibit the propagation of the flame, effectively reducing the flammability of the material .

Comparaison Avec Des Composés Similaires

Hexabromododecane is often compared to other brominated flame retardants, such as tetrabromobisphenol A and decabromodiphenyl ether. While all these compounds share similar flame-retardant properties, hexabromododecane is unique in its high bromine content and its ability to provide effective flame retardancy at lower concentrations .

Similar compounds include:

- Tetrabromobisphenol A

- Decabromodiphenyl ether

- 1-Bromododecane

These compounds are also used in various industrial applications, but hexabromododecane stands out due to its superior flame-retardant properties and lower environmental impact.

Propriétés

Numéro CAS |

26447-49-4 |

|---|---|

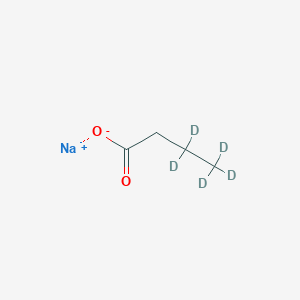

Formule moléculaire |

C12H20Br6 |

Poids moléculaire |

643.7 g/mol |

Nom IUPAC |

1,1,4,7,10,10-hexabromododecane |

InChI |

InChI=1S/C12H20Br6/c1-2-12(17,18)8-7-10(14)4-3-9(13)5-6-11(15)16/h9-11H,2-8H2,1H3 |

Clé InChI |

DQYHBUIHXMLXFA-UHFFFAOYSA-N |

SMILES canonique |

CCC(CCC(CCC(CCC(Br)Br)Br)Br)(Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)